molecular formula C16H13NO B034778 4-Benzyloxy-quinoline CAS No. 101273-58-9

4-Benzyloxy-quinoline

Cat. No. B034778
CAS RN: 101273-58-9
M. Wt: 235.28 g/mol
InChI Key: FIPKVXNSGRJUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-quinoline is a chemical compound that has been used in various research studies . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized for their ability to inhibit the M. tuberculosis H37Rv strain . Another study reported the synthesis of some new benzyloxy pyrimido[4,5-b]quinoline derivatives and 1,2,3-triazole-fused pyrimido[4,5-b]quinolines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core with a benzyloxy group attached at the 4-position . The molecular formula is C16H13NO.


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .

Scientific Research Applications

  • A study developed an eco-efficient method for synthesizing potentially bioactive 4-phenoxyquinolines and benzazole-quinoline hybrids, which could benefit anticancer drug research. This process uses microwave energy and 1-methyl 3-butylimidazolium hexafluorophosphate as a green solvent, indicating its potential for sustainable and efficient drug synthesis (Kouznetsov, Rodríguez Enciso, & Puerto Galvis, 2022).

  • New 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids, derivatives of quinoline, demonstrate considerable activity and improved pharmacokinetic profiles as LTD4-antagonists, highlighting their potential as oral anti-asthmatics (Ballart, 2000).

  • The quinoline motif has been noted for its significant potential in future drug development due to its broad spectrum of bioactivity, underpinned by recent advances in chemistry and medicinal chemistry research (Ajani, Iyaye, & Ademosun, 2022).

  • Novel 4-anilinoquinolines and 4-anilinoquinazolines have shown high potency and limited toxicity in inhibiting Mycobacterium tuberculosis, offering potential for further improvement through iterative medicinal chemistry. This suggests their use in developing new treatments for tuberculosis (Asquith et al., 2019).

  • 7-Amino-3-(4-aminophenyl)quinoline has shown potential as a benzidine substitute, with its diazo cation being more reactive than the 4-aminophenyl substituent. This reactivity could be valuable in various chemical applications (Krishnan, Sekar, & Seshadri, 1986).

  • The most active compound in a study, 7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline, showed anticonvulsant activity and was the safest with a protective index of 13 compared to most marketed drugs. This indicates its potential for further development as an anticonvulsant medication (Cui et al., 2005).

Mechanism of Action

While the specific mechanism of action for 4-Benzyloxy-quinoline is not explicitly mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. For example, they have shown antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties .

Future Directions

The future directions for 4-Benzyloxy-quinoline research could involve further exploration of its biological activities and potential applications in drug discovery. There is also potential for further investigation into its synthesis methods and chemical reactions .

properties

IUPAC Name

4-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKVXNSGRJUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461647
Record name 4-Benzyloxy-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101273-58-9
Record name 4-Benzyloxy-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-quinoline
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-quinoline
Reactant of Route 3
Reactant of Route 3
4-Benzyloxy-quinoline
Reactant of Route 4
Reactant of Route 4
4-Benzyloxy-quinoline
Reactant of Route 5
Reactant of Route 5
4-Benzyloxy-quinoline
Reactant of Route 6
Reactant of Route 6
4-Benzyloxy-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.